

An In-depth Technical Guide to Atorvastatin-d5 Lactone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Atorvastatin-d5 Lactone**, a deuterated isotopologue of Atorvastatin lactone. It is primarily utilized as an internal standard for the precise quantification of atorvastatin lactone in biological matrices during pharmacokinetic and metabolic studies.[1] This guide covers its chemical structure, physicochemical properties, relevant experimental protocols, and its role within key biological and analytical pathways.

Chemical Identity and Structure

Atorvastatin-d5 Lactone is a synthetically modified version of atorvastatin lactone where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium atoms. This isotopic labeling grants it a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based assays, without altering its chemical behavior significantly.

The formal chemical name is 5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d₅)-1H-pyrrole-3-carboxamide.[1]

Table 1: Physicochemical Properties of Atorvastatin-d5 Lactone



Property	Value	Reference	
CAS Number	1217749-86-4	[2]	
Molecular Formula	C33H28D5FN2O4	[1][2]	
Molecular Weight	545.66 g/mol		
Appearance	Off-white to light yellow solid		
Melting Point	100-107 °C		
Purity	≥95%		
Solubility	Methanol (Slightly), Ethyl Acetate (Slightly), Acetonitrile (Soluble)		

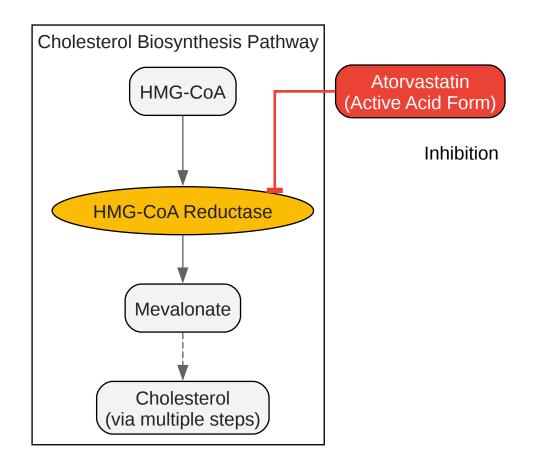
| Storage | Long-term storage at -20°C is recommended | |

Biological Context and Mechanism of Action

Atorvastatin lactone is an active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. The parent drug, Atorvastatin, lowers cholesterol by inhibiting the HMG-CoA reductase enzyme, a critical rate-limiting step in the cholesterol biosynthesis pathway.

Atorvastatin itself can be converted into its lactone form by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3. The lactone form is in equilibrium with the active acid form and can hydrolyze back to Atorvastatin, particularly in human serum at room temperature. Atorvastatin lactone also demonstrates inhibitory activity against HMG-CoA reductase and other cellular targets.





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Caption: HMG-CoA reductase pathway and inhibition by Atorvastatin.

Table 2: Biological Activity of Atorvastatin Lactone (Non-deuterated)

Target	IC ₅₀ Value	Notes	Reference
HMG-CoA Reductase	0.007 μΜ	For the rat liver enzyme	
CYP2C9.1	16.8 μΜ	Cytochrome P450 Isoform	
CYP2C9.3	5.62 μΜ	Cytochrome P450 Isoform	

| P-glycoprotein (P-gp) | 3.1-5.2 μ M | Efflux transporter | |



Experimental Protocols

A concise synthesis of atorvastatin lactone has been reported utilizing a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions.

Key Steps:

- Mechanochemical Reaction: A three-component reaction involving 4-methyl-3-oxo-Nphenylpentanamide, a protected aminoethyl-dioxane acetate derivative, and an iodophenylethanone derivative.
- Catalysts: The reaction is facilitated by the presence of ytterbium triflate and silver nitrate.
- Deprotection and Lactonization: The resulting pyrrole intermediate undergoes hydrolytic deprotection, which is followed by intramolecular cyclization to yield the final atorvastatin lactone product.

A standard method for assessing the purity of **Atorvastatin-d5 Lactone** is Thin-Layer Chromatography (TLC).

- Stationary Phase: Silica gel (SiO₂)
- Mobile Phase: Ethyl Acetate: Hexanes (4:1 v/v)
- Visualization: UV light and Anisaldehyde-Molybdo-Cerium Sulfate (AMCS) stain
- Expected Result: A single spot with a Retention Factor (Rf) of approximately 0.50.

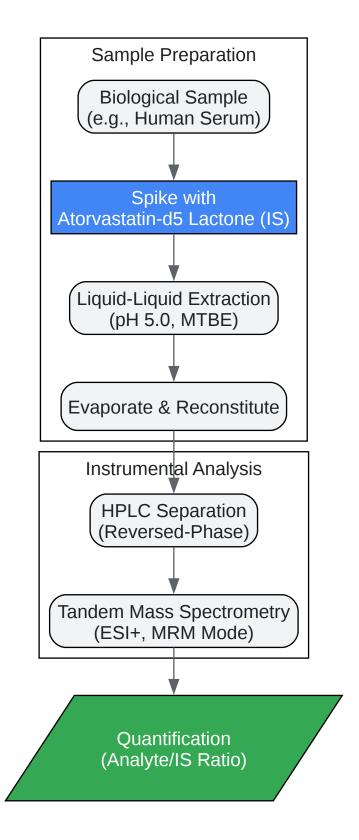
Atorvastatin-d5 Lactone is primarily used as an internal standard for the quantification of atorvastatin and its metabolites in biological samples, such as human serum. A validated high-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS) method is outlined below.

- Sample Preparation:
 - Thaw serum samples at 4°C to maintain the stability of lactone compounds.



- To a 0.5 mL aliquot of serum, add the internal standard solution (containing Atorvastatind5 Lactone and other deuterated analogs).
- Acidify the sample with a sodium acetate buffer (pH 5.0).
- Perform liquid-liquid extraction with methyl tert-butyl ether.
- Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
- Liquid Chromatography (LC):
 - A reversed-phase C18 column is typically used.
 - The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.5% acetic acid).
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Positive ion electrospray ionization (ESI) is used.
 - Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
 - Ion Transitions: Specific precursor-to-product ion transitions are monitored for the analyte (Atorvastatin Lactone) and the internal standard (Atorvastatin-d5 Lactone). For example, for non-labeled Atorvastatin Lactone, a transition of m/z 540.7 > 448.1 might be used. The corresponding transition for the d5-labeled standard would be monitored at a higher mass.





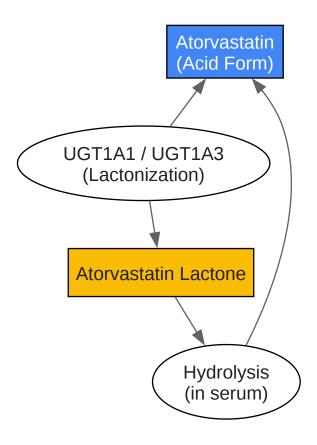
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Caption: Experimental workflow for LC-MS/MS quantification.



Metabolic Pathway and Isotopic Labeling

The metabolism of Atorvastatin to its lactone form and subsequent hydrolysis represents a key biotransformation pathway. The use of a deuterated standard is critical for accurately tracing and quantifying these conversions.



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References

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